4-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
4-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by its unique structure, which includes a benzothiazine core, a piperidine ring, and chloro-fluoro substituted phenyl groups. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Properties
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O3S/c21-15-12-14(8-9-16(15)22)24-13-19(20(25)23-10-4-1-5-11-23)28(26,27)18-7-3-2-6-17(18)24/h2-3,6-9,12-13H,1,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHGPDLXZJEXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps:
Formation of the Benzothiazine Core: This step involves the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions to form the benzothiazine ring.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where piperidine reacts with a suitable electrophilic intermediate.
Substitution on the Phenyl Ring: The chloro and fluoro groups are introduced via halogenation reactions, typically using reagents like chlorine gas and fluorine gas or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a therapeutic agent due to its potential to interact with various biological targets. Its unique structure allows it to function in several ways:
- Enzyme Inhibition: It may inhibit specific enzymes, thereby altering metabolic pathways that are crucial for disease progression.
- Receptor Modulation: The compound can interact with cellular receptors, affecting signaling pathways essential for cell survival and proliferation.
- DNA Intercalation: It may intercalate into DNA, potentially disrupting replication and transcription processes, which is particularly relevant in cancer therapy.
Research indicates that this compound possesses significant biological activity:
- Antitumor Activity: Studies have demonstrated that it inhibits cell proliferation in various human cancer cell lines. For instance, it showed significant inhibition of A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) cells at concentrations of 1, 2, and 4 μM, promoting apoptosis and cell cycle arrest.
Antitumor Activity
A notable study evaluated various benzothiazine derivatives for their anticancer properties. The compound demonstrated significant inhibition of cell proliferation in human cancer cell lines through MTT assays. The results indicated that treatment with this compound led to apoptosis and cell cycle arrest.
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest it may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chloro-4-fluorophenyl)-2-(morpholin-4-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide
- 4-(3-chloro-4-fluorophenyl)-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide
Uniqueness
4-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is unique due to the presence of the piperidine ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity to certain targets and improve its overall efficacy compared to similar compounds.
Biological Activity
The compound 4-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
1. Tyrosinase Inhibition
Recent studies have highlighted that compounds containing the 3-chloro-4-fluorophenyl moiety exhibit significant inhibitory effects on tyrosinase enzymes. Specifically, research on derivatives of this compound suggests that the presence of the 3-chloro-4-fluorophenyl fragment enhances interactions with the catalytic site of Agaricus bisporus tyrosinase (AbTYR), leading to improved inhibitory potency compared to reference compounds .
2. Anticancer Activity
Benzothiazine derivatives are known for their anticancer properties. The compound's structure allows it to interact with various cellular targets involved in cancer progression. For instance, studies have indicated that benzothiazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including cell cycle arrest and modulation of apoptotic signaling pathways .
3. Antimicrobial Properties
Compounds similar to 4-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione have demonstrated antimicrobial activity against a range of pathogens. The benzothiazine scaffold has been associated with antibacterial and antifungal properties, making it a candidate for further exploration in treating infectious diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Tyrosinase Inhibition | Interaction with AbTYR catalytic site | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study: Tyrosinase Inhibition
In a detailed study focusing on the inhibition of AbTYR by various benzothiazine derivatives, it was found that compounds featuring the 3-chloro-4-fluorophenyl group exhibited significantly enhanced inhibitory activity compared to other structural analogs. Molecular docking studies supported these findings by demonstrating favorable binding interactions at the active site of the enzyme .
Case Study: Anticancer Efficacy
In vitro assays conducted on cancer cell lines revealed that derivatives of benzothiazines led to reduced cell viability and increased apoptosis rates. The mechanism was attributed to the activation of intrinsic apoptotic pathways and downregulation of anti-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
